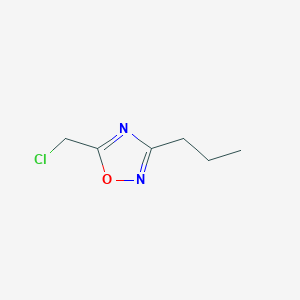
5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole (CMOPO) is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. CMOPO is a heterocyclic compound that is composed of an oxadiazole ring, a chlorine atom, and a propyl chain. It has been used in biological and chemical studies, and is known for its ability to act as a catalyst or inhibitor in various reactions.
Scientific Research Applications
Anti-Inflammatory and Anti-Thrombotic Properties
- A study demonstrated the in-vitro and in-vivo anti-inflammatory activities of derivatives of 1,3,4-oxadiazole. Compounds showed potent anti-inflammatory effects and significant roles in enhancing clotting time. This suggests their potential use in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Apoptosis Inducers and Anticancer Agents
- Research has identified certain 1,2,4-oxadiazoles as apoptosis inducers, with potential as anticancer agents. These compounds have shown activity against various cancer cell lines and have been linked to specific molecular targets, contributing to their efficacy (Cai, Drewe, & Kasibhatla, 2006).
Synthesis and Material Science Applications
- A study reported on the ultrasound-promoted synthesis of 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles, showcasing an efficient method for preparing these compounds which have wide applications in material science (Bretanha et al., 2011).
Corrosion Inhibition
- Oxadiazole derivatives have been explored for their corrosion inhibition properties. Studies have shown that these compounds can form protective layers on metal surfaces, indicating their potential application in industries dealing with metal preservation (Ammal, Prajila, & Joseph, 2018).
Antibacterial Activity
- Research into 1,3,4-oxadiazole derivatives has revealed their effectiveness as antibacterial agents. These compounds have been tested against various bacterial strains and shown promising results, suggesting their potential application in developing new antibacterial drugs (Lei, Wu, & Ding, 2013).
Antimicrobial and Anti-Proliferative Activities
- Studies on N-Mannich bases of 1,3,4-oxadiazoles have shown them to possess significant antimicrobial and anti-proliferative activities, indicating their potential in pharmaceutical applications, particularly in treating infections and cancer (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
5-(chloromethyl)-3-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-3-5-8-6(4-7)10-9-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSUHSDLMMIZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585468 | |
| Record name | 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884058-04-2 | |
| Record name | 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



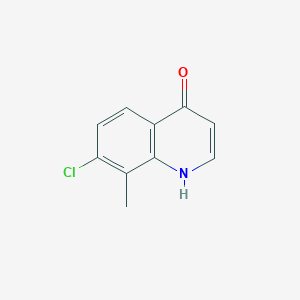
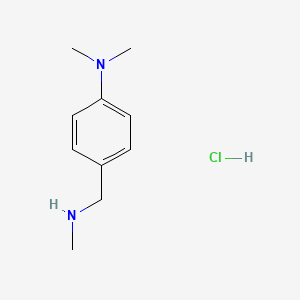


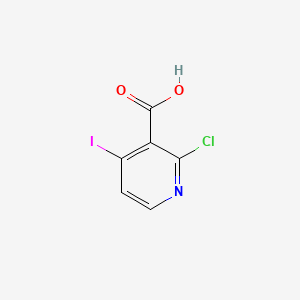

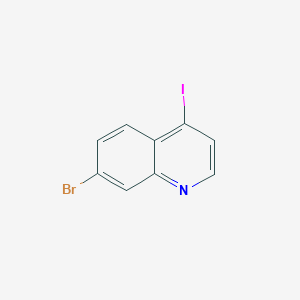


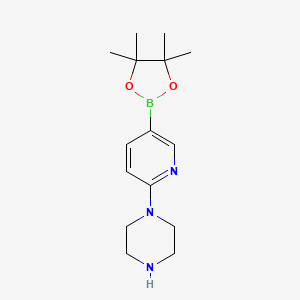
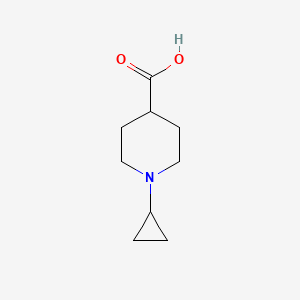
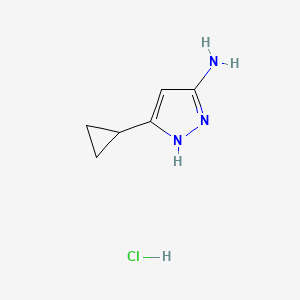
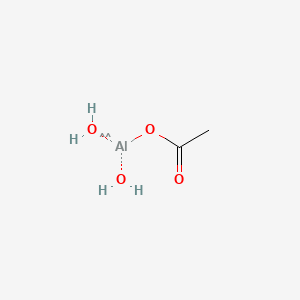
![Dimethylbis[(1-oxoneodecyl)oxy]stannane](/img/structure/B1591291.png)